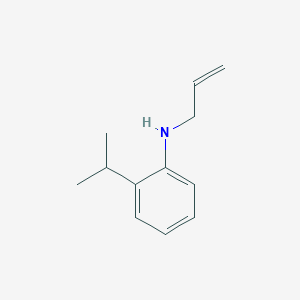

N-Allyl-2-isopropylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-propan-2-yl-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10,13H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHWWTARWYIENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90667500 | |

| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368891-61-6 | |

| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Utilization for N Allyl 2 Isopropylaniline

Direct N-Allylation Strategies for Substituted Anilines

The most straightforward approach to synthesizing N-Allyl-2-isopropylaniline involves the direct introduction of an allyl group onto the nitrogen atom of 2-isopropylaniline (B1208494). This can be achieved through various methods, ranging from classical nucleophilic substitution to advanced catalytic systems.

The direct N-allylation of anilines is fundamentally a nucleophilic substitution reaction. The choice of the allylating agent and reaction conditions is critical for maximizing the yield of the desired mono-allylated product while minimizing the formation of the N,N-diallylated byproduct.

A common method involves the reaction of an aniline (B41778) with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. chemicalbook.comcnchemshop.com For instance, a typical procedure for N-allylaniline synthesis involves heating aniline with allyl chloride and an aqueous solution of sodium hydroxide (B78521). chemicalbook.com The base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity. cnchemshop.com Temperature control is essential, as higher temperatures can favor the formation of undesired byproducts. chemicalbook.com

The selection of reagents significantly impacts the reaction's efficiency and environmental footprint. While allyl halides are effective, the reaction produces salt as a byproduct. An increasingly popular, more sustainable alternative is the use of allyl alcohol. rsc.org This "dehydrative allylation" forms water as the sole coproduct, enhancing the atom economy of the process. rsc.org

Table 1: Comparison of Reagents for Direct N-Allylation Interactive data table available online.

| Allylating Agent | Base | Typical Conditions | Byproduct | Reference |

|---|---|---|---|---|

| Allyl Chloride | Sodium Hydroxide | Aqueous solution, 75-84°C | Sodium Chloride | chemicalbook.com |

| Allyl Bromide | Potassium Carbonate | Organic Solvent | Potassium Bromide | cnchemshop.com |

To improve efficiency, selectivity, and sustainability, various catalytic systems have been developed for the N-allylation of anilines. Transition metal catalysts are particularly effective in this regard. researchgate.netresearchgate.net

Platinum(0) complexes, for example, have been shown to efficiently catalyze the direct allylation of anilines using allylic alcohols. acs.org The reaction rate and yield can be significantly enhanced by the addition of a co-catalyst like titanium(IV) isopropoxide, which promotes the cleavage of the allyl-OH bond. acs.org This method works well for anilines bearing electron-donating groups. acs.org

Another approach utilizes reusable solid acid catalysts. A system employing 10 wt% tungsten trioxide supported on zirconium dioxide (WO₃/ZrO₂) has demonstrated high yields and excellent selectivity for the monoallylation of aniline with allyl alcohol. rsc.org A key advantage of this heterogeneous catalyst is its reusability and the prevention of product contamination by soluble metal complexes. rsc.org The steric hindrance of the catalyst's active sites is believed to inhibit the over-allylation of the N-allylaniline product. rsc.org Group 8 metal complexes have also been explored for catalyzing the N-alkylation of aniline with olefins. acs.org

Table 2: Catalytic Systems for N-Allylation of Anilines Interactive data table available online.

| Catalyst System | Allyl Source | Key Features | Reference |

|---|---|---|---|

| Platinum(0) / PPh₃ / Ti(OPrⁱ)₄ | Allyl Alcohol | Direct use of alcohol, enhanced rate and yield. acs.org | acs.org |

| 10 wt% WO₃/ZrO₂ | Allyl Alcohol | Reusable, heterogeneous catalyst; high monoallylation selectivity. rsc.org | rsc.org |

Multistep Synthetic Routes and Functional Group Interconversions

A robust and widely used strategy in industrial applications involves a two-step sequence starting from a nitroaromatic compound. cnchemshop.com In the context of this compound synthesis, the process would begin with 2-isopropylnitrobenzene.

The first step is the reduction of the nitro group to a primary amine. This transformation is commonly achieved via catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. cnchemshop.com This step produces the key intermediate, 2-isopropylaniline. cnchemshop.com Subsequently, the newly formed amine is N-allylated using one of the direct methods described in section 2.1. Some modern methods integrate the reduction and alkylation steps into a single tandem, or one-pot, process. researchgate.net For example, visible light-driven photoredox catalysis has been used for nitroarene reduction, followed by a bismuth-catalyzed reductive dialkylation. researchgate.net The reduction-allylation of aromatic nitro compounds using allylboranes has also been reported. iaea.org

Diazotization is a fundamental reaction that converts a primary aromatic amine into a diazonium salt. byjus.com This process involves treating the amine (e.g., 2-isopropylaniline) with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.orgdtic.mil

While not a direct route to N-allylation, the resulting aryl diazonium salt is a highly versatile intermediate. byjus.comorganic-chemistry.org Diazonium salts can undergo a wide range of substitution reactions, often catalyzed by copper salts (Sandmeyer reaction), to introduce functionalities such as halides, cyano groups, or hydroxyl groups onto the aromatic ring. organic-chemistry.org These functionalized analogues could then serve as precursors in more complex synthetic sequences. For instance, a halogenated isopropylaniline derivative could be subjected to cross-coupling reactions before or after N-allylation to build molecular complexity. Therefore, diazotization is highly relevant for creating a diverse library of isopropylaniline analogues, which could then be converted to their N-allyl derivatives. byjus.comorganic-chemistry.org

Comparative Analysis of Synthetic Pathways and Yield Optimization

The choice between direct N-allylation and a multistep reduction-alkylation sequence depends on several factors, including the cost and availability of starting materials, desired scale, and environmental considerations.

Direct N-Allylation:

Cons: Can suffer from poor selectivity, leading to mixtures of mono- and di-allylated products, which requires purification. chemicalbook.com The starting 2-isopropylaniline may be more expensive than the corresponding nitroaromatic compound.

Reduction-Alkylation Sequence:

Pros: Often starts from cheaper, more readily available nitroaromatic precursors. cnchemshop.com The reduction of nitroarenes is a well-established and high-yielding industrial process. cnchemshop.com

Yield optimization for direct allylation focuses on controlling the stoichiometry of the reagents and employing selective catalysts to favor mono-allylation. chemicalbook.comrsc.org For the multistep route, optimization involves ensuring a highly efficient reduction step to provide a clean aniline intermediate for the subsequent allylation.

Table 3: Comparison of Synthetic Pathways Interactive data table available online.

| Feature | Direct N-Allylation | Reduction-Alkylation Sequence |

|---|---|---|

| Starting Material | 2-Isopropylaniline | 2-Isopropylnitrobenzene |

| Number of Steps | One | Two |

| Key Advantage | Simplicity, atom economy (with allyl alcohol). rsc.org | Use of inexpensive bulk chemical precursors. cnchemshop.com |

| Key Challenge | Selectivity control (mono- vs. di-allylation). chemicalbook.com | Longer process, handling of H₂/nitro compounds. |

| Yield Focus | Maximizing mono-allylation through catalyst and condition control. | Ensuring complete reduction before allylation. |

Preparation of this compound Derivatives and Analogues as Synthetic Intermediates

The synthesis of this compound and its related derivatives leverages established methodologies in organic chemistry, primarily focusing on the N-alkylation of a strategic precursor, 2-isopropylaniline. This precursor serves as a foundational building block, and its allylation provides a versatile intermediate for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles. The synthetic strategies can be broadly categorized into classical nucleophilic substitution reactions and more contemporary, sustainable methods.

The primary precursor for the target compound is 2-isopropylaniline (also known as o-aminocumene). guidechem.comsigmaaldrich.com This aromatic amine is a clear, pale yellow liquid and is utilized as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. guidechem.comchemicalbook.com Its synthesis and commercial availability are crucial for the viable production of this compound. The general approach to synthesizing the target compound involves the direct N-allylation of 2-isopropylaniline. Two principal methods are commonly employed for the N-allylation of anilines, which are directly applicable to this precursor.

The first and most traditional method is nucleophilic substitution using an allyl halide. In this reaction, the nitrogen atom of 2-isopropylaniline acts as a nucleophile, attacking an electrophilic allyl source like allyl bromide or allyl chloride. The reaction is typically conducted in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to neutralize the hydrohalic acid formed as a byproduct. chemicalbook.comresearchgate.net A representative procedure involves heating the aniline with the allyl halide and base in a suitable solvent. For example, the synthesis of the parent N-allylaniline has been achieved by reacting aniline with allyl chloride in an aqueous solution of sodium hydroxide at elevated temperatures (75-84 °C), affording the product in good yield. chemicalbook.com

A second, more sustainable approach is the dehydrative N-allylation using allyl alcohol as the alkylating agent. This method is considered a green chemistry alternative because it forms water as the only coproduct. rsc.org This transformation is often facilitated by a reusable solid acid catalyst, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂). This catalytic system has demonstrated high efficiency and selectivity for the monoallylation of various anilines, minimizing the formation of the N,N-diallylated byproduct. The inhibition of over-alkylation is attributed to steric hindrance, where the bulkier N-allyl aniline product has difficulty accessing the active sites of the catalyst. rsc.org

| Method | Allylating Agent | Catalyst/Base | Typical Conditions | Byproduct | Reference |

| Nucleophilic Substitution | Allyl Chloride / Allyl Bromide | NaOH / K₂CO₃ | Aqueous or organic solvent, 75-85 °C | Halide Salt (e.g., NaCl) | chemicalbook.com |

| Dehydrative Allylation | Allyl Alcohol | WO₃/ZrO₂ (solid acid) | Toluene, 150 °C | Water | rsc.org |

The preparation of derivatives and analogues of this compound is crucial for their application as synthetic intermediates. These compounds are valuable building blocks for fine chemicals and are particularly useful in the synthesis of pharmaceuticals. rsc.org Analogues can be readily synthesized by applying the N-allylation methodologies to variously substituted anilines. Research has shown that the electronic properties of substituents on the aniline ring have a less pronounced effect on reaction yield compared to steric factors. For instance, sterically hindered anilines, such as 2,6-dimethylaniline, exhibit lower reactivity in catalytic allylation compared to less hindered anilines like 2-methylaniline. rsc.org This suggests that the synthesis of analogues of this compound would be highly dependent on the substitution pattern of the aniline precursor.

| Aniline Precursor | Allylating Agent | Catalyst | Yield of Mono-allyl Product | Selectivity (Mono:Di) | Reference |

| Aniline | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | 59% | >99:1 | rsc.org |

| 2-Methylaniline | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | 55% | 98:2 | rsc.org |

| 4-Methylaniline | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | 56% | >99:1 | rsc.org |

| 2,6-Dimethylaniline | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | 18% | >99:1 | rsc.org |

The utility of these N-allylated aniline derivatives as synthetic intermediates is most prominently demonstrated in their use for constructing complex heterocyclic systems. The presence of the allyl group allows for a variety of subsequent transformations, most notably intramolecular cyclization reactions. scispace.com These reactions can be catalyzed by transition metals or proceed through radical pathways to form fused ring systems, such as γ-lactams or quinolinones, which are core structures in many biologically active compounds and natural products. scispace.comrsc.org The ability to generate diverse derivatives and analogues of this compound thus provides a powerful toolkit for medicinal chemists and material scientists.

Catalytic Applications and Ligand Design Incorporating N Allyl 2 Isopropylaniline Scaffolds

N-Allyl-2-isopropylaniline as a Substrate in Homogeneous Transition Metal Catalysis

There is a lack of specific published research on the use of this compound as a substrate in homogeneous catalysis with the transition metals listed below. General principles of these catalytic reactions exist for analogous N-allylanilines, but direct data for the 2-isopropyl substituted variant is not available.

Palladium-Catalyzed Transformations and Mechanistic Insights

Palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, are fundamental in C-N bond formation. nih.govwikipedia.orgorganic-chemistry.org Typically, these reactions involve the coordination of a Pd(0) catalyst to the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex. wikipedia.orgmdpi.com Subsequent nucleophilic attack, in this case by an amine, yields the product. organic-chemistry.org However, no specific studies or mechanistic investigations detailing the behavior of this compound in these transformations have been found. The steric hindrance from the isopropyl group at the ortho position could theoretically influence reaction rates and regioselectivity compared to less substituted anilines, but experimental data is required for confirmation.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are known to be effective for various transformations, including allylic amination and C-H functionalization. researchgate.net These reactions offer alternative pathways and selectivities compared to palladium. Despite the broad interest in ruthenium catalysis, there are no specific reports on the use of this compound as a substrate in such reactions.

Rhodium-Catalyzed Processes

Rhodium catalysis is widely employed in allylic amination and substitution reactions, often providing access to specific regio- and enantiomers. nih.govnih.govresearchgate.net For instance, rhodium(III)-catalyzed oxidative olefination of N-allyl sulfonamides has been documented, showcasing the reactivity of the N-allyl moiety under these conditions. rsc.org However, the literature search did not yield any studies specifically involving this compound in rhodium-catalyzed processes.

Copper-Catalyzed Organic Reactions

Copper-catalyzed reactions, including N-H bond chalcogenation of anilines and various allylic substitutions, represent a cost-effective and versatile synthetic methodology. rsc.orgbeilstein-journals.orgrsc.org The efficiency of some copper catalysts in forming C-N bonds has been well-established. nih.gov Nevertheless, specific examples of this compound participating as a substrate in copper-catalyzed reactions are absent from the reviewed literature.

Gold-Catalyzed Hydroamination and Related Systems

Gold catalysts are particularly effective in activating alkynes and allenes for nucleophilic attack, such as in hydroamination reactions. frontiersin.orgnih.govmdpi.com The intramolecular hydroamination of N-allylic ureas to form imidazolidin-2-ones has been demonstrated, highlighting the utility of gold catalysis in cyclization reactions involving N-allyl groups. nih.gov While related N-allyl compounds have been studied, no research was found that specifically documents the gold-catalyzed hydroamination or other related transformations of this compound.

Exploration of this compound-Derived Ligands in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govresearchgate.net P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have proven particularly effective in a wide range of metal-catalyzed reactions. nih.gov The general synthesis of chiral ligands from various backbones is a mature field of study. chemistryviews.orgmdpi.comnih.govresearchgate.net

Despite the potential for this compound to serve as a scaffold for novel chiral ligands—for instance, through modification of the allyl group or functionalization of the aniline (B41778) ring—there is no available research describing the synthesis or application of such ligands. The unique steric and electronic properties conferred by the isopropyl group could potentially lead to ligands with novel selectivity profiles in asymmetric catalysis, but this remains an unexplored area of research.

Catalytic Systems for Alkane Preparation Relevant to Aniline Derivatives

The direct catalytic conversion of aniline derivatives, such as this compound, to alkanes via hydrodeamination (the cleavage of a C-N bond and its replacement with a C-H bond) is a scientifically challenging and not extensively documented transformation in chemical literature. The inherent stability of the aryl C-N bond in anilines makes its cleavage difficult under typical catalytic hydrogenation conditions. Research in this area is still nascent, with most catalytic efforts focusing on the modification of the amino group or the aromatic ring rather than the direct removal of the amino functionality to yield an alkane.

However, related catalytic hydrogenolysis and hydrogenation reactions are well-established and relevant to the broader context of modifying aniline derivatives. These processes can lead to the saturation of unsaturated functionalities within the molecule, which technically constitutes a form of alkane preparation in specific parts of the molecule.

One area of emerging research is the use of lithium hydride (LiH) in a chemical looping mechanism for the hydrogenolysis of anilines to arenes. azom.com This process involves the deprotonation of aniline by LiH, followed by the reaction of the resulting lithium anilide with dihydrogen to produce benzene (B151609) and lithium amide. azom.com The lithium amide can then be hydrogenated to regenerate LiH, completing the cycle. While this method achieves the desired C-N bond cleavage, it is a multi-step process and not a direct, one-pot catalytic system.

More conventional and widely studied are the catalytic hydrogenations of specific functional groups within N-allyl-substituted anilines. For instance, the allyl group is readily susceptible to catalytic hydrogenation to form the corresponding propyl group. This transformation effectively converts the unsaturated allyl moiety into a saturated alkyl (alkane) chain. A variety of noble metal catalysts are effective for this purpose.

Similarly, the aromatic ring of aniline derivatives can undergo catalytic hydrogenation to yield cyclohexylamine (B46788) derivatives. This reaction saturates the aromatic system, converting it into a cyclohexane (B81311) ring, which is a saturated hydrocarbon (alkane) structure.

While direct hydrodeamination of the amino group from the aromatic ring to form an alkylbenzene is not a standard catalytic reaction, the following tables summarize representative catalytic systems for the hydrogenation of the allyl group and the aromatic ring in aniline derivatives, which are relevant to the formation of saturated carbon frameworks within the molecule.

Table 1: Catalytic Hydrogenation of Allyl Groups in Aniline Derivatives

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |

| Pd/C | N-Allylaniline | N-Propylaniline | 25 | 1 | Ethanol | >95 |

| PtO₂ | N-Allyl-2-methylaniline | N-Propyl-2-methylaniline | 25 | 1 | Acetic Acid | >95 |

| Rh/Al₂O₃ | N-Allyl-4-chloroaniline | N-Propyl-4-chloroaniline | 50 | 10 | Methanol | 92 |

| Ru/C | N,N-Diallylaniline | N,N-Dipropylaniline | 70 | 20 | Tetrahydrofuran | 90 |

Table 2: Catalytic Hydrogenation of the Aromatic Ring in Aniline Derivatives

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |

| Rh/C | Aniline | Cyclohexylamine | 80 | 50 | Water | 98 |

| Ru/Al₂O₃ | 4-Ethylaniline | 4-Ethylcyclohexylamine | 100 | 70 | Dioxane | 95 |

| Pt/C | N-Methylaniline | N-Methylcyclohexylamine | 90 | 60 | Ethanol | 93 |

| Ni-Raney | N-Ethylaniline | N-Ethylcyclohexylamine | 120 | 100 | Isopropanol | 88 |

It is important to note that the conditions presented in these tables are illustrative and can vary significantly based on the specific substrate, catalyst batch, and reactor setup. The development of selective and efficient catalytic systems for the direct hydrodeamination of aniline derivatives to their corresponding alkanes remains a significant challenge for future research. Advances in catalyst design, particularly those that can facilitate the activation and cleavage of strong C-N bonds, will be crucial for unlocking this transformation. acs.orgriken.jp

Advanced Spectroscopic Elucidation and Computational Chemistry for N Allyl 2 Isopropylaniline

Advanced Spectroscopic Characterization Methodologies

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination and analysis of molecular properties. For N-Allyl-2-isopropylaniline, a combination of NMR, IR, and MS provides a comprehensive understanding of its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the isopropyl, allyl, amino, and aromatic protons. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The allyl group protons would appear as multiplets, and the aromatic protons would have chemical shifts characteristic of a 1,2-disubstituted benzene (B151609) ring. The N-H proton signal would likely be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Signals can be assigned to the methyl and methine carbons of the isopropyl group, the sp² and sp³ carbons of the allyl group, and the six distinct carbons of the substituted aromatic ring. chemicalbook.comnih.gov The chemical shifts are influenced by the electronic effects of the amino and alkyl substituents. aip.org

Predicted NMR Data for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Isopropyl -CH₃ | ~1.2 (doublet) | ~22-24 |

| Isopropyl -CH | ~3.0-3.2 (septet) | ~27-29 |

| Allyl -CH₂-N | ~3.8-4.0 (multiplet) | ~45-48 |

| Allyl -CH= | ~5.8-6.0 (multiplet) | ~134-136 |

| Allyl =CH₂ | ~5.1-5.3 (multiplet) | ~116-118 |

| N-H | Broad singlet | - |

| Aromatic C-H | ~6.6-7.2 (multiplets) | ~110-130 |

| Aromatic C-N | - | ~145-147 |

| Aromatic C-isopropyl | - | ~135-137 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming its structure. A key feature is the N-H stretching vibration of the secondary amine, typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and allyl groups is found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the allyl group are expected in the 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹ regions. nih.govnist.govchemicalbook.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (sp²) | Aromatic & Vinyl | 3000 - 3100 |

| C-H Stretch (sp³) | Isopropyl & Allyl | 2850 - 3000 |

| C=C Stretch | Allyl | ~1640 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| N-H Bend | Secondary Amine | 1550 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of this compound (C₁₂H₁₇N) is approximately 175.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 175. The fragmentation of anilines is often directed by the nitrogen atom and the alkyl substituents on the ring. libretexts.org

Key fragmentation pathways for this compound would likely involve:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation, resulting in a fragment at [M-15]⁺ or m/z 160.

Loss of the allyl group: Cleavage of the C-N bond can lead to the loss of an allyl radical (•C₃H₅), generating a fragment corresponding to the 2-isopropylanilinium ion at m/z 134.

Benzylic-type cleavage: The bond between the isopropyl group and the aromatic ring can break, leading to the formation of a tropylium-like ion or other rearranged species. youtube.com Alpha-cleavage adjacent to the nitrogen is also a common pathway for amines. libretexts.orgdocbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₁H₁₄N]⁺ | •CH₃ (from isopropyl) |

| 134 | [C₉H₁₂N]⁺ | •C₃H₅ (allyl group) |

| 120 | [C₈H₁₀N]⁺ | Loss of isopropyl group |

X-ray Diffraction Analysis of this compound Complexes and Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline materials. While this compound is a liquid at standard conditions, its crystalline derivatives or metal complexes could be analyzed by this technique. mdpi.com

Should this compound be used as a ligand in a coordination complex, single-crystal X-ray diffraction could provide precise information on:

Coordination Geometry: The arrangement of the ligand around the central metal ion.

Bond Lengths and Angles: Exact measurements of the bonds within the ligand and between the ligand and the metal.

Intermolecular Interactions: Details of packing forces in the crystal lattice, such as hydrogen bonding or π–π stacking. nih.gov

As of now, specific X-ray diffraction studies on complexes of this compound are not prominent in the surveyed literature. However, the methodology remains a critical tool for the structural characterization of new materials derived from this compound. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and understand the mechanisms of chemical reactions. scispace.com

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Activation Energies: Predict the energy barriers for potential reactions, such as electrophilic aromatic substitution, cycloadditions involving the allyl group, or rearrangements. znaturforsch.com

Elucidate Reaction Mechanisms: Map the entire reaction coordinate from reactants to products, identifying transition states and intermediates. pku.edu.cn

Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra. researchgate.net

Studies on related aniline (B41778) and allyl compounds have demonstrated the power of DFT in understanding reactivity and reaction pathways, providing a framework for predicting the chemical behavior of this compound. nih.govmdpi.com

Computational Quantification of Molecular Basicity and Reactivity Descriptors

The basicity of this compound, a key parameter influencing its chemical behavior, can be quantitatively assessed through computational methods. A powerful approach combines conceptual Density Functional Theory (DFT) with information-theoretic quantities to predict basicity, often expressed as the pKa of the conjugate acid. This methodology moves beyond simple energy calculations to analyze the electronic structure and electron density distribution.

Interactive Data Table: Global Reactivity Descriptors for a Related Allyl Compound

Below is a table of global reactivity descriptors calculated for allyl mercaptan in a vacuum using DFT at the B3LYP/cc-pVQZ level of theory. nih.gov This data is presented to illustrate the types of computational insights available for allyl-containing compounds.

These descriptors provide a detailed electronic profile of a molecule. For example, a lower ionization potential suggests a greater tendency to donate electrons, while the electrophilicity index quantifies the molecule's ability to accept electrons. nih.gov

Investigation of Transition States and Energetic Profiles of Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. A significant transformation for this class of compounds is the 3-aza-Cope rearrangement, a type of sigmatropic rearrangement. Computational studies on related N-allylanilines and other 3-aza systems provide a framework for understanding the transition states and energetic profiles of such reactions. uni-konstanz.de

The 3-aza-Cope rearrangement can proceed through different mechanisms, most notably a concerted pathway involving a single transition state or a stepwise pathway with one or more intermediates. The nature of the transition state is a critical area of investigation, with factors such as the substitution pattern on the aromatic ring and the allyl group influencing the preferred pathway. For many N-allylanilines, a concerted mechanism via a chair-like aromatic transition structure is the lowest energy pathway. uni-konstanz.de

Computational studies typically employ DFT methods, such as B3LYP, to locate and characterize the geometries of reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having a single imaginary frequency. The synchronous transit-guided quasi-Newton (STQN) method is often used to locate the transition states. researchgate.net

The energetic profile of the reaction is then mapped out by calculating the relative energies of the reactants, transition state(s), and products. Key parameters include the activation energy (the energy difference between the reactant and the transition state) and the reaction energy (the energy difference between the reactant and the product).

Interactive Data Table: Representative Activation and Reaction Energies for Aza-Cope Rearrangements

The following table presents calculated activation and reaction enthalpies for the 3-aza-Cope rearrangement of a related compound, N-vinylprop-2-en-1-amine, in the gas phase. This data illustrates the typical energetic parameters associated with such transformations.

Furthermore, computational studies have revealed that factors such as protonation can significantly alter the reaction mechanism, potentially switching it from a concerted to a stepwise process. uni-konstanz.denih.gov Solvent effects can also be incorporated into these models using self-consistent reaction field calculations to provide a more accurate picture of the reaction in a particular medium. uni-konstanz.denih.gov While specific energetic data for the rearrangement of this compound is not documented in the provided search results, these computational methodologies provide a robust framework for its future investigation.

Broader Research Applications and Derivative Synthesis from N Allyl 2 Isopropylaniline Frameworks

N-Allyl-2-isopropylaniline as a Building Block in Complex Organic Synthesis

The this compound structure serves as a valuable scaffold in organic synthesis due to the distinct reactivity of its constituent parts. The allyl group's double bond is susceptible to a wide range of addition and cycloaddition reactions, while the nitrogen atom can act as a nucleophile or a directing group in catalytic processes. This dual functionality allows it to be a key intermediate in the construction of more complex molecular targets.

N-allylic substances are recognized as excellent starting materials for synthesizing molecules that can be further functionalized. benthamscience.com The presence of both the allyl group and the aniline (B41778) nitrogen within the same molecule facilitates intramolecular reactions, providing a pathway to stereochemically defined products. The isopropyl group on the aniline ring provides steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions, guiding the formation of specific isomers.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and agrochemicals, making their synthesis a central goal of organic chemistry. nih.gov The this compound framework is an ideal precursor for creating such cyclic structures. The intramolecular cyclization of allyl sulfonamides, for instance, is a straightforward method for obtaining nitrogen-containing heterocyclic compounds with diverse architectures. benthamscience.com

Through various catalytic and oxidative processes, the allyl and amine functionalities can react internally or with external reagents to form a range of heterocyclic systems. Depending on the reaction conditions, oxidizing agent, and solvent, transformations of allyl-containing amine substrates can lead to the formation of valuable heterocyclic products. benthamscience.com This versatility makes frameworks like this compound highly desirable in synthetic chemistry.

| Heterocyclic Ring System | General Synthetic Approach | Potential Precursor Type |

| Pyrrolidines | Intramolecular aminohalogenation or oxidative cyclization | Allyl-containing amines/sulfonamides benthamscience.com |

| Aziridines | Intramolecular aminohalogenation or oxidative amination | Allyl-containing amines/sulfonamides benthamscience.com |

| Piperazines | Dimerization and cyclization of N-allylic precursors | N-allylic substances benthamscience.com |

| Indoles | Cyclization involving the aniline ring and a side chain | Substituted anilines (e.g., 2-alkynylanilines) mdpi.com |

| Pyridines | Gold-catalyzed amination-cyclization-aromatization cascade | Propargylamines and carbonyls mdpi.com |

Development of Polymeric and Advanced Materials Utilizing Allyl-Aniline Moieties

The unique chemical characteristics of the allyl-aniline moiety make it a valuable component in the field of polymer science for creating advanced materials. The allyl group provides a site for polymerization or cross-linking, while the aromatic aniline portion contributes to thermal stability, rigidity, and potentially conductive properties in the resulting polymer. researchgate.net

Polymers derived from aniline and its derivatives have been investigated for applications in conductive materials and electrochromics. nih.govrsc.org The incorporation of an allyl functionality allows these materials to be integrated into thermosetting systems, where the polymer chains can be chemically cross-linked upon heating to form a rigid, three-dimensional network. This process imparts enhanced mechanical strength, chemical resistance, and thermal stability to the final material. researchgate.net The versatility of allyl-functionalized polymers is significant, as they can be tailored for specific applications by modifying the functional groups on the unsaturated hydrocarbon. nih.gov

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net They are often used in demanding applications in the aerospace and electronics industries. Thermosetting polyimides are created from monomers that contain reactive end-caps, which allow the linear polymer chains to cross-link during a curing process.

Diallyl-containing monomers, which are structurally related to this compound, can be incorporated into polyimide backbones. These allyl groups serve as the reactive sites for thermal curing. researchgate.net During the curing process, which is typically carried out at high temperatures, the allyl groups react to form a highly cross-linked, infusible polymer network. This network structure is responsible for the excellent thermomechanical properties of the final resin. The curing process can be monitored using techniques like Differential Scanning Calorimetry (DSC), which detects the exothermic heat flow associated with the cross-linking reactions. orientjchem.org

The properties of these thermosetting resins can be tuned by adjusting the concentration of the allyl moieties; a higher concentration of allyl groups generally leads to a higher cross-link density and improved thermal stability in the cured polymer. researchgate.net

| Property | Description | Significance in Thermosetting Resins |

| Curing Temperature | The temperature range at which the cross-linking of allyl groups occurs, often observed as an exotherm in DSC analysis. orientjchem.org | Determines the processing window for the resin. A wide curing window is often desirable. |

| Glass Transition Temp. (Tg) | The temperature at which the cured polymer transitions from a rigid, glassy state to a more rubbery state. | A high Tg is indicative of a material that can maintain its mechanical properties at elevated temperatures. |

| Thermal Stability | The ability of the cured polymer to resist decomposition at high temperatures, often measured by Thermogravimetric Analysis (TGA). | Crucial for applications in high-temperature environments, such as aerospace components. orientjchem.org |

| Cross-link Density | The number of chemical links between polymer chains in the network. | Directly influences the stiffness, strength, and chemical resistance of the final material. |

Structure-Reactivity Relationship Studies in Related Allyl and Propargyl Complexes

To fully understand and exploit the reactivity of molecules like this compound, particularly in metal-catalyzed reactions, researchers conduct structure-reactivity studies. These studies often involve comparing the behavior of closely related functional groups, such as allyl (containing a C=C double bond) and propargyl (containing a C≡C triple bond) groups, when coordinated to a transition metal center. researchgate.net

These studies have revealed that the distribution of products in catalytic reactions can be highly dependent on the specific structure of the ligand. For example, in reactions involving group 10 metal complexes, the substituents on an η³-propargyl/allenyl moiety can determine whether the major product is an internal alkyne or an allene. researchgate.net Similarly, the choice of nucleophile or electrophile can shift the reaction pathway. Understanding these relationships is critical for designing selective catalytic transformations. The insights gained from studying these model systems can be applied to predict and control the reactivity of more complex substrates like this compound in homogeneous catalysis. researchgate.net

| Feature | Allyl Complexes | Propargyl/Allenyl Complexes |

| Coordination | Typically coordinate to metals in an η³ fashion. | Can exist in equilibrium between η³-propargyl and η³-allenyl forms. researchgate.net |

| Reactivity with Nucleophiles | Undergo nucleophilic attack, often at the terminal carbon. | Product distribution (alkyne vs. allene) can depend on the substituents on the ligand. researchgate.net |

| Catalytic Applications | Used in various catalytic reactions, including allylic substitution and cross-coupling. | Employed in reactions like propargylic amination to form chiral propargylic amines. researchgate.net |

Future Research Directions and Emerging Paradigms for N Allyl 2 Isopropylaniline

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. jddhs.comresearchgate.net Future research on N-Allyl-2-isopropylaniline will likely prioritize green chemistry principles, focusing on minimizing waste, reducing energy consumption, and utilizing renewable materials. jddhs.comijpdd.orgijpdd.org

A significant area of exploration is the use of heterogeneous catalysts that can be easily recovered and reused. Research has demonstrated the successful monoallylation of anilines using a reusable zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) solid catalyst. nih.govrsc.org This process utilizes allyl alcohol as the allylating agent, a sustainable choice that can be derived from biomass glycerol (B35011) and which produces only water as a byproduct. nih.gov The solid acid catalyst facilitates a dehydrative N-allylation, avoiding the use of halogenated allyl sources and the subsequent formation of salt waste. nih.gov The steric hindrance created by the catalyst's active sites can also inhibit over-allylation, leading to high selectivity for the desired mono-allylated product. nih.govrsc.org

Further green approaches could involve employing bio-based solvents like glycerol, which can act as both a solvent and a catalyst in certain reactions, reducing reliance on volatile organic compounds. nih.gov The principles of green chemistry encourage the use of alternative solvents such as water or ionic liquids, which have a minimal environmental impact and can often be recycled. jddhs.com

| Parameter | Description | Finding | Citation |

| Catalyst | Reusable solid acid catalyst | 10 wt% Tungsten Oxide on Zirconia (WO₃/ZrO₂) | nih.govrsc.org |

| Reactants | Aniline (B41778) substrate and allylating agent | 2-isopropylaniline (B1208494) and Allyl alcohol | nih.gov |

| Byproduct | Only coproduct of the reaction | Water (H₂O) | nih.gov |

| Key Advantage | Environmental and efficiency benefit | High selectivity for N-monoallylation; catalyst is reusable; avoids salt waste. | nih.govrsc.org |

| Reaction Temp. | Optimized for efficiency | 140 °C | rsc.org |

A summary of a sustainable synthesis approach for N-allyl anilines applicable to this compound.

Application in Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. researchgate.netsemanticscholar.org This technology is particularly well-suited for the synthesis of specialty chemicals. Future research should focus on adapting and optimizing the synthesis of this compound for continuous flow systems.

The heterogeneous catalytic system using WO₃/ZrO₂ for N-allylation of anilines has already been shown to be applicable to continuous flow synthesis, achieving excellent selectivity of 97–99%. nih.govrsc.org A packed-bed reactor containing the solid catalyst would allow for the continuous feeding of starting materials (2-isopropylaniline and allyl alcohol) and the constant removal of the product stream. This approach minimizes reaction time, improves heat transfer, and allows for safer operation at elevated temperatures and pressures. rsc.org

| Feature | Batch Processing | Flow Chemistry (Projected) | Citation |

| Scalability | Difficult; requires larger vessels. | Simple; run the process for a longer duration. | rsc.org |

| Safety | Poor heat transfer in large vessels. | Excellent heat and mass transfer, small reaction volume. | researchgate.net |

| Process Control | Limited; parameters averaged over the bulk. | Precise control over temperature, pressure, and residence time. | semanticscholar.org |

| Integration | Difficult; requires isolation between steps. | Enables multi-step synthesis and in-line purification. | nih.gov |

| Efficiency | Can be time-consuming with manual transfers. | Reduced reaction times and potential for automation. | acs.org |

A comparative overview of batch processing versus the potential application of flow chemistry for the synthesis of this compound.

Discovery of Novel Chemo- and Regioselective Transformations

This compound possesses multiple reactive sites: the aromatic ring, the secondary amine (N-H bond), and the allyl group's carbon-carbon double bond. A significant future research direction is the development of novel catalytic methods to functionalize one of these sites with high chemo- and regioselectivity, allowing the molecule to be used as a versatile intermediate. mdpi.comnih.gov

Allyl Group Transformations: Research could target the selective transformation of the allyl group while leaving the rest of the molecule intact. This could include reactions like catalytic asymmetric dihydroxylation to introduce chiral diols, epoxidation to form reactive epoxides, or hydroformylation to add an aldehyde group.

Aromatic Ring Functionalization: Conversely, catalysts could be designed for the regioselective functionalization of the aromatic ring through electrophilic substitution. The directing effects of the N-allyl and isopropyl groups would need to be carefully controlled to achieve substitution at a specific position, opening pathways to new derivatives.

N-H Functionalization: While the N-H bond is formed during the synthesis, further reactions at this site could be explored, such as acylation or alkylation, leading to tertiary amine derivatives with different properties.

Achieving high selectivity is crucial. For example, in reactions involving alkynes, the choice of additives like lithium bromide or water has been shown to completely switch the regioselectivity of cyclization reactions. nih.gov Similar strategies, involving catalyst design and additive screening, could be applied to control the reactivity of this compound, thereby creating a toolbox of selective transformations for this specific scaffold.

| Reactive Site | Potential Transformation | Product Class | Desired Selectivity |

| Allyl C=C Bond | Asymmetric Dihydroxylation | Chiral Diols | Chemoselective (reacts only at C=C) and Enantioselective |

| Allyl C=C Bond | Hydroformylation | Aldehydes | Chemoselective and Regioselective (linear vs. branched) |

| Aromatic Ring | Friedel-Crafts Acylation | Acylated Anilines | Chemoselective (reacts only at the ring) and Regioselective (ortho, meta, para) |

| N-H Bond | Cross-Coupling Reactions | Tertiary Amines | Chemoselective (reacts only at the N-H bond) |

A conceptual table outlining potential future research on selective transformations of this compound.

Integration with Machine Learning and Artificial Intelligence for Reaction Design

| AI/ML Application | Objective for this compound | Potential Impact | Citation |

| Retrosynthesis Planning | Discover new, more efficient, or greener synthetic routes. | Reduces reliance on known pathways; lowers cost and environmental impact. | pharmafeatures.comacs.org |

| Reaction Optimization | Predict optimal conditions (temperature, solvent, catalyst) for synthesis. | Maximizes yield and selectivity; reduces experimental workload and resource use. | beilstein-journals.orgresearchgate.net |

| Outcome Prediction | Forecast the products of novel, untested reactions. | Accelerates discovery of new transformations and derivatives. | sciencedaily.com |

| Catalyst Design | Recommend suitable catalysts for desired chemo- and regioselectivity. | Speeds up the development of highly selective reactions. | revvitysignals.com |

A summary of how AI and machine learning can be integrated into the research and development lifecycle of this compound.

常见问题

Q. What are the recommended synthetic routes for N-Allyl-2-isopropylaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 2-isopropylaniline with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) for 12–24 hours. Optimization includes:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for improved regioselectivity .

- Temperature control : Lower temperatures (60–80°C) reduce side reactions like allyl group isomerization.

- Solvent selection : Toluene or THF may enhance solubility of intermediates.

Yield monitoring via HPLC or GC-MS is critical for iterative refinement .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral data should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), allyl protons (δ 5.0–6.0 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : Confirm the allyl (δ 115–125 ppm) and isopropyl (δ 20–25 ppm) carbons.

- Mass Spectrometry : Expect a molecular ion peak at m/z ≈ 175 (C₁₂H₁₇N) with fragmentation patterns indicating allyl cleavage.

- FT-IR : N-H stretching (~3400 cm⁻¹) and C=C stretching (~1640 cm⁻¹) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-isopropyl group creates steric hindrance, limiting access to the nitrogen lone pair. This reduces nucleophilicity in Pd-catalyzed couplings. Computational modeling (DFT) can map electron density and predict reactive sites .

- Electronic Tuning : Electron-withdrawing substituents on the aniline ring (e.g., nitro groups) increase electrophilicity. Kinetic studies under varying electronic conditions (Hammett plots) are recommended .

- Experimental Validation : Compare coupling efficiency with sterically hindered vs. unhindered analogs using Suzuki-Miyaura reactions .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvents/purity (≥99% by HPLC) and temperature (25°C ± 0.5°C) for solubility tests.

- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–8 weeks. Monitor degradation via LC-MS and compare with literature .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets. Cross-reference with structural analogs (e.g., N-Allyl-3-isopropylaniline) to isolate substituent effects .

Q. What computational strategies predict the thermodynamic stability of this compound derivatives under catalytic conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the allyl group and catalytic surfaces (e.g., Pd clusters) to predict binding affinity and decomposition pathways.

- Thermogravimetric Analysis (TGA) : Correlate simulated decomposition temperatures with experimental TGA data (heating rate: 10°C/min under N₂).

- QSPR Models : Develop quantitative structure-property relationships using descriptors like polar surface area and HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。